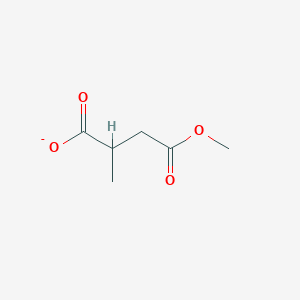

4-Methoxy-2-methyl-4-oxobutanoate

Description

Contextualization of 4-Methoxy-2-methyl-4-oxobutanoate within Keto-Ester Chemistry

This compound is a quintessential example of a β-keto ester. This class of compounds is defined by a molecular structure containing a ketone functional group positioned at the beta (β) carbon relative to the ester group. fiveable.me This specific arrangement is crucial as it dictates the compound's characteristic reactivity. The electrons of the two carbonyl groups are not in conjugation, but their proximity significantly influences the chemical nature of the intervening α-carbon.

The protons attached to this α-carbon are notably acidic, more so than in a simple ketone or ester, because the resulting negative charge of the conjugate base (an enolate) is stabilized by resonance delocalization across both the ketone and ester carbonyl groups. fiveable.me This enhanced acidity allows for the easy formation of a nucleophilic enolate ion under basic conditions, which is a cornerstone of the compound's synthetic utility. fiveable.meresearchgate.net Consequently, β-keto esters like this compound possess both electrophilic sites (the carbonyl carbons) and a potent nucleophilic site (the α-carbon), rendering them exceptionally versatile synthons in organic chemistry. researchgate.netresearchgate.net

Significance of this compound as a Versatile Synthetic Intermediate

The dual reactivity of β-keto esters makes them invaluable building blocks for constructing complex molecular architectures. fiveable.me this compound, as a member of this family, serves as a key intermediate in the synthesis of a wide array of organic molecules, from pharmaceuticals to natural products. researchgate.netgoogle.com

One of its most significant applications is as a precursor in the synthesis of carbapenems, a class of broad-spectrum antibiotics. Specifically, it is a raw material for producing methyl 2-benzamidomethyl-3-oxobutanoate, a key intermediate for these vital therapeutic agents. acs.org The synthesis involves reacting methyl acetoacetate (B1235776) (a related β-keto ester) with N-(hydroxymethyl)benzamide, a transformation that highlights the utility of the β-keto ester framework in pharmaceutical manufacturing. acs.org

Furthermore, the enolate derived from this compound can participate in a variety of carbon-carbon bond-forming reactions. These include:

Alkylation: The nucleophilic α-carbon can be readily alkylated, allowing for the introduction of new carbon substituents.

Aldol (B89426) Condensation: It can react with aldehydes and ketones to form β-hydroxy keto esters, which are themselves versatile intermediates. nih.gov

Michael Addition: The enolate can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds. nih.gov

These reactions are fundamental in synthetic organic chemistry and demonstrate the compound's role as a versatile intermediate for creating intricate molecular frameworks, including the formation of quaternary carbon centers. libretexts.orgorgsyn.org

Historical Development and Evolution of Research on β-Oxobutanoate Derivatives

The chemistry of β-keto esters has a rich history, with its foundations laid in the late 19th century. The Claisen condensation, first described by Rainer Ludwig Claisen, is a classic method for synthesizing β-keto esters by the base-catalyzed reaction between two ester molecules. libretexts.orglibretexts.orgnumberanalytics.com This reaction proceeds through the formation of an enolate intermediate and a subsequent nucleophilic attack, a mechanism that remains a staple in introductory and advanced organic chemistry. libretexts.orglibretexts.org

An important intramolecular variant of this reaction is the Dieckmann condensation, which is used to form cyclic β-keto esters from diesters and is particularly effective for creating five- or six-membered rings. researchgate.net Over the decades, research has expanded beyond these foundational reactions. A significant evolution in β-keto ester chemistry came with the advent of transition metal catalysis. Palladium-catalyzed reactions, for instance, have opened up new synthetic methodologies that are not achievable through conventional methods. nih.gov These reactions can involve the generation of palladium enolates from allyl β-keto esters, leading to a variety of transformations such as aldol condensations and Michael additions under neutral conditions. nih.gov

More recently, the focus has shifted towards developing more sustainable and efficient synthetic routes. This includes the use of enzymatic catalysts, such as lipases, for the transesterification of β-keto esters. google.comrsc.org Transesterification is a crucial reaction for modifying the ester group and is widely used in both research and industry, including for the production of biodiesel. rsc.orgrsc.org These modern approaches often offer milder reaction conditions and higher selectivity, representing the ongoing evolution of β-oxobutanoate chemistry. google.comrsc.org

Current State and Future Trajectories for this compound Research

Current research involving this compound and related β-keto esters is focused on several key areas. There is a strong emphasis on green chemistry, with the development of methodologies that minimize environmental impact. rsc.org This includes the use of reusable catalysts and solvent-free reaction conditions. google.com Lipase-catalyzed transesterification, which can be performed under mild, solvent-free conditions, exemplifies this trend and provides a simple protocol for producing optically active β-keto esters. google.com

Another active area of research is asymmetric synthesis, aiming to control the stereochemistry of products. Chiral versions of 4-Methoxy-2-methyl-4-oxobutanoic acid, such as the (R)- and (S)-enantiomers, are available and serve as chiral building blocks for the synthesis of complex, biologically active molecules. echemi.comcphi-online.comepa.gov

Future research trajectories are likely to continue exploring the synthetic potential of this versatile intermediate. This may include:

The development of novel catalytic systems for even more selective and efficient transformations. youtube.com

Expanding its application in the synthesis of complex natural products and new pharmaceutical agents. researchgate.netgoogle.com

Investigating its use as a bio-based platform chemical, potentially derived from renewable resources like carbohydrates, which could lead to more sustainable manufacturing processes. dtu.dkresearchgate.net

The unique reactivity profile of this compound ensures its continued importance as a valuable intermediate in the ever-advancing field of organic synthesis. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-methyl-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(6(8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQYBUYGFBXQGO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732320 | |

| Record name | 4-Methoxy-2-methyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23268-03-3 | |

| Record name | 4-Methoxy-2-methyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-methyl-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxy 2 Methyl 4 Oxobutanoate and Its Analogues

Classical Synthetic Approaches to 4-Methoxy-2-methyl-4-oxobutanoate

Traditional synthetic routes to this compound and its analogues have historically relied on well-established reactions such as esterification and condensation. These methods often involve multiple steps and provide fundamental frameworks for the assembly of the target molecule.

Esterification-Based Routes to this compound Precursors

The formation of the monoester precursor, 4-methoxy-2-methyl-4-oxobutanoic acid, is a critical step in the synthesis of the target compound. A primary method for achieving this is through the selective esterification of 2-methylsuccinic acid or the ring-opening of its corresponding anhydride (B1165640).

One documented approach involves the methanolysis of methylsuccinic anhydride. researchgate.net This reaction, when carried out, yields a mixture of the isomeric half-esters, including the desired 4-methoxy-2-methyl-4-oxobutanoic acid. The reaction proceeds by the nucleophilic attack of methanol (B129727) on one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of a monoester. While this method can produce a mixture of products, it provides a direct route to the necessary precursor. researchgate.net

| Reactant | Reagent | Product(s) | Reference |

| Methylsuccinic anhydride | Methanol | Mixture of 2-methylsuccinic acid 1-methyl ester and 4-methoxy-2-methyl-4-oxobutanoic acid | researchgate.net |

Condensation Reactions for the Formation of the Oxobutanoate Skeleton

The Stobbe condensation is a powerful tool for the formation of the carbon skeleton of butanoate derivatives and their analogues. wikipedia.org This reaction involves the condensation of a ketone or aldehyde with a succinic ester in the presence of a strong base to form an alkylidenesuccinic acid or a salt of its half-ester. wikipedia.org

A key intermediate in this process is a γ-lactone, which is formed through the initial aldol-type addition of the enolate of the succinic ester to the carbonyl compound, followed by an intramolecular esterification. wikipedia.org Subsequent base-induced elimination opens the lactone ring to yield the final product. The choice of base is critical, with potassium tert-butoxide often being more effective than sodium ethoxide.

For the synthesis of analogues of this compound, dimethyl 2-methylsuccinate can be condensed with various aldehydes and ketones. For instance, the condensation of dimethyl methylsuccinate with benzaldehyde (B42025) or acetophenone (B1666503) in the presence of potassium tert-butoxide yields the corresponding β-half-esters.

| Carbonyl Compound | Succinate (B1194679) Ester | Base | Product Type |

| Benzaldehyde | Dimethyl 2-methylsuccinate | Potassium tert-butoxide | β-half-ester |

| Acetophenone | Dimethyl 2-methylsuccinate | Potassium tert-butoxide | β-half-ester |

| Anisaldehyde | Dimethyl succinate | Potassium tert-butoxide | Methyl hydrogen p-methoxyphenylitaconate |

This methodology has been successfully applied in the synthesis of various polycyclic compounds where the Stobbe condensation product serves as a key building block. rsc.org

Multi-Step Preparations of this compound

A logical multi-step synthesis of analogues of this compound can be devised by combining the principles of esterification and condensation reactions. A representative sequence would begin with the preparation of the necessary succinate ester, followed by a condensation reaction to construct the core butanoate structure.

One such sequence could involve the following steps:

Synthesis of Dimethyl 2-methylsuccinate: This can be achieved through the esterification of 2-methylsuccinic acid with methanol in the presence of an acid catalyst.

Stobbe Condensation: The resulting dimethyl 2-methylsuccinate can then be subjected to a Stobbe condensation with a suitable carbonyl compound (e.g., a ketone or aldehyde) in the presence of a strong base like potassium tert-butoxide. This step forms the carbon-carbon bond and establishes the fundamental oxobutanoate skeleton.

Further Transformations: The product of the Stobbe condensation, typically a half-ester, can then be subjected to further chemical modifications to arrive at the final target molecule.

For example, the condensation of anisaldehyde with dimethyl succinate yields methyl hydrogen p-methoxyphenylitaconate, which can be further processed. ias.ac.in The reduction of this intermediate followed by cyclization has been used to prepare tetralone derivatives. ias.ac.in

Advanced and Modern Synthetic Protocols for this compound

More contemporary approaches to the synthesis of this compound focus on the use of catalysis to improve reaction efficiency, selectivity, and environmental footprint.

Catalytic Synthesis of this compound

Catalytic methods offer significant advantages over classical stoichiometric approaches, including milder reaction conditions, higher yields, and reduced waste generation.

Acid catalysis plays a crucial role in the esterification reactions that are central to the synthesis of this compound. The Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic example.

This principle can be applied to the selective mono-esterification of 2-methylsuccinic acid. The reaction mechanism involves the protonation of one of the carboxylic acid groups, which enhances its electrophilicity and facilitates nucleophilic attack by methanol. The use of a heterogeneous acid catalyst could offer advantages in terms of catalyst recovery and product purification.

Alternatively, the acid-catalyzed ring-opening of methylsuccinic anhydride with methanol presents another viable route. In this case, the acid catalyst would protonate one of the carbonyl oxygens of the anhydride, making it more susceptible to nucleophilic attack by methanol. This would lead to the formation of the desired monoester precursor, 4-methoxy-2-methyl-4-oxobutanoic acid. The reaction is driven by the formation of a stable ester product.

| Starting Material | Reagent | Catalyst Type | Key Transformation |

| 2-Methylsuccinic acid | Methanol | Strong Acid (e.g., H₂SO₄) | Fischer-Speier Esterification |

| Methylsuccinic anhydride | Methanol | Strong Acid (e.g., H₂SO₄) | Acid-catalyzed ring-opening |

Base-Mediated Condensations in this compound Synthesis

Base-mediated condensation reactions represent a classical and fundamental approach to the formation of carbon-carbon bonds, and they are applicable to the synthesis of this compound. One of the most relevant reactions in this context is the Claisen condensation and its variations.

In a typical approach, a base is used to deprotonate a methylene (B1212753) group that is adjacent to an electron-withdrawing group, generating a nucleophilic enolate. ias.ac.in This enolate can then attack the electrophilic carbonyl carbon of another ester molecule. For the synthesis of a related compound, 2-methyl-4-oxopent-2-enedioic acid, the homoaldol condensation of pyruvate (B1213749) has been studied, which proceeds via the formation of 4-hydroxy-4-methyl-2-oxoglutaric acid. nih.govresearchgate.net The reaction to form the target molecule's precursor often involves zymonic acid, the lactone of 4-hydroxy-4-methyl-2-oxoglutaric acid, which can undergo ring-opening mediated by either acid or base. nih.govresearchgate.net

The choice of base is critical and can influence the reaction's efficiency and selectivity. Common bases include sodium ethoxide, sodium hydride, and lithium diisopropylamide (LDA). The reaction conditions, such as temperature and solvent, also play a significant role. For instance, performing the reaction at low temperatures, such as -78 °C with LDA, can lead to the kinetic enolate, which may offer better control over the reaction pathway. youtube.com

A plausible synthetic route starting from readily available materials could involve the condensation of methyl propionate (B1217596) with dimethyl oxalate (B1200264) in the presence of a suitable base like sodium methoxide. This would form a keto-ester intermediate which can then be selectively reduced and decarboxylated to yield the desired dimethyl 2-methylsuccinate.

Table 1: Comparison of Bases in Condensation Reactions

| Base | Typical Conditions | Advantages | Disadvantages |

| Sodium Ethoxide | Reflux in ethanol (B145695) | Inexpensive, readily available | Can lead to side reactions like transesterification |

| Sodium Hydride | Anhydrous THF or DMF, 0 °C to RT | Strong, non-nucleophilic base; drives reaction to completion | Flammable solid, requires careful handling |

| LDA | Anhydrous THF, -78 °C | Forms kinetic enolate, good for regioselectivity | Requires cryogenic temperatures, moisture sensitive |

Metal-Catalyzed Approaches to this compound

Metal-catalyzed reactions offer powerful and often more efficient alternatives to traditional methods for synthesizing esters like this compound. These methods can provide high yields and selectivities under milder reaction conditions.

One prominent metal-catalyzed approach is the carbonylation of alkenes. For example, the reaction of acrolein with carbon monoxide and methanol in the presence of a palladium-based catalyst system can produce methyl 4-oxobutyrate, a closely related compound. google.com This catalyst system often includes a Group VIII metal component like palladium, a hydrogen halide, and an arylarsine co-promoter. google.com Subsequent methylation or other modifications could then lead to the target molecule.

Another strategy involves the asymmetric hydrogenation of unsaturated precursors using chiral metal catalysts. The asymmetric reduction of the C=C double bond of dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate using ene-reductases (ERs) is a highly effective method for producing enantiomerically pure (R)- or (S)-dimethyl 2-methylsuccinate. researchgate.netmdpi.com While enzymatic, this highlights the potential for developing chiral metal catalysts that can perform similar transformations with high enantioselectivity. For instance, rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands are well-known for their efficacy in asymmetric hydrogenations.

Table 2: Metal Catalysts in the Synthesis of Succinate Derivatives

| Metal Catalyst | Precursor | Reaction Type | Key Features |

| Palladium/Arylarsine | Acrolein, CO, Methanol | Carbonylation | Produces methyl 4-oxobutyrate, an intermediate. google.com |

| Ene-Reductases (e.g., SeER, Bac-OYE1) | Dimethyl citraconate, mesaconate, or itaconate | Asymmetric Reduction | High enantioselectivity for (S)- or (R)-dimethyl 2-methylsuccinate. researchgate.netmdpi.com |

Flow Chemistry Applications in this compound Production

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. nih.govnih.gov The application of flow chemistry to the production of this compound can lead to improved process control and higher yields.

In a flow chemistry setup, reactants are continuously pumped through a reactor, which can be a heated or cooled tube or a microreactor. nih.gov This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction rates and selectivity. nih.gov For the synthesis of this compound, a multi-step synthesis could be telescoped into a continuous flow process, minimizing manual handling and purification steps between reactions. nih.gov

For example, a base-mediated condensation or a metal-catalyzed carbonylation could be adapted to a flow system. The use of immobilized catalysts or reagents in packed-bed reactors is particularly advantageous in flow chemistry, as it simplifies product purification and allows for catalyst recycling. The scalability of flow reactions can be achieved by either "numbering up" (using multiple reactors in parallel) or "sizing up" (increasing the reactor dimensions). nih.gov This flexibility makes flow chemistry an attractive option for both laboratory-scale synthesis and industrial production. nih.govnih.gov

Retrosynthetic Analysis for Efficient this compound Access

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com Applying this strategy to this compound (dimethyl 2-methylsuccinate) allows for the identification of several efficient synthetic routes.

The primary disconnections for this target molecule would be the C-C and C-O bonds. A key disconnection is breaking the bond between the C2 and C3 carbons of the succinate backbone. This leads to synthons that can be derived from a propionate unit and a carboxylate or a related functional group.

Route A: Aldol-type Condensation Approach A disconnection across the C2-C3 bond suggests an aldol-type condensation between a methyl propionate enolate and a glyoxylate (B1226380) derivative. The forward synthesis would involve the base-mediated condensation of methyl propionate with dimethyl oxalate, followed by selective reduction of the ketone and subsequent steps.

Route B: Michael Addition Approach Another disconnection strategy involves a Michael addition. Disconnecting the C2-methyl group and the C3-H bond suggests the addition of a methyl group to a dimethyl maleate (B1232345) or fumarate (B1241708) precursor. This could be achieved using an organocuprate reagent (Gilman reagent) like lithium dimethylcuprate.

Route C: Asymmetric Hydrogenation Approach Recognizing the chiral center at C2, a powerful retrosynthetic approach is to disconnect the C-H bonds formed during a hydrogenation step. researchgate.netmdpi.com This leads back to unsaturated precursors like dimethyl itaconate, dimethyl citraconate, or dimethyl mesaconate. researchgate.netmdpi.com The forward synthesis would then involve an asymmetric hydrogenation using a chiral catalyst to install the methyl group with the desired stereochemistry. researchgate.netmdpi.com

This retrosynthetic analysis highlights multiple viable pathways, with the choice of the optimal route depending on factors like the availability of starting materials, desired stereochemistry, and scalability.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. jocpr.com

Atom Economy Maximization in this compound Pathways

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com An ideal reaction has a 100% atom economy, where all the atoms of the reactants are incorporated into the final product. primescholars.com

In the context of this compound synthesis, addition reactions, such as the Michael addition of a methyl group to dimethyl maleate or the hydrogenation of an unsaturated precursor, generally exhibit high atom economy. For instance, the asymmetric hydrogenation of dimethyl itaconate to dimethyl 2-methylsuccinate is a highly atom-economical process, as all the atoms of the reactants (the unsaturated ester and hydrogen gas) are incorporated into the product. researchgate.net

Table 3: Atom Economy of Different Reaction Types

| Reaction Type | General Equation | Atom Economy | Example in Context |

| Addition | A + B → C | 100% | Hydrogenation of dimethyl itaconate |

| Substitution | A-B + C → A-C + B | < 100% | Halogenation followed by nucleophilic substitution |

| Elimination | A-B-C-D → A=B + C-D | < 100% | Dehydration of a hydroxy ester |

| Rearrangement | A → B | 100% | Not directly applicable as a primary route |

Development of Solvent-Free Reaction Conditions for this compound

The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. researchgate.netitmedicalteam.pl Developing solvent-free reaction conditions is a major goal of green chemistry. researchgate.netitmedicalteam.pl

For the synthesis of this compound, several strategies can be employed to eliminate or reduce the use of solvents. One approach is to conduct reactions in the neat state, where the reactants themselves act as the reaction medium. itmedicalteam.pl This is often feasible for reactions involving liquid reactants or when one of the reactants melts at a relatively low temperature.

Solid-state reactions, where the reactants are ground together, can also be an effective solvent-free method. itmedicalteam.pl In some cases, the use of a solid support, such as alumina, silica (B1680970) gel, or clays, can facilitate the reaction by providing a high surface area and potentially catalytic sites. researchgate.net These solid-supported reactions can sometimes be enhanced by microwave irradiation, which can lead to faster reaction times and higher yields compared to conventional heating. cem.com

For instance, a base-mediated condensation for the synthesis of a precursor to this compound could potentially be carried out under solvent-free conditions by grinding the reactants with a solid base like potassium carbonate. Similarly, certain metal-catalyzed reactions can be performed in the absence of a solvent, particularly if the catalyst is highly active. The Dieckmann condensation of diesters, for example, has been shown to proceed efficiently without a solvent. cmu.edu

Energy Efficiency Considerations in this compound Production

One critical parameter is the stirring rate during the reaction. An optimal stirring rate ensures proper mixing of reactants and catalysts, maximizing the reaction rate. However, excessive stirring can lead to unnecessary energy consumption and may even have detrimental effects on the process, such as breaking down immobilized catalysts. academie-sciences.fr For instance, in the synthesis of monomenthyl succinate, an optimal stirring rate of 500 rpm was identified to achieve a high yield of 91.55% without excessive energy use. academie-sciences.fr

Reaction temperature is another key factor influencing energy efficiency. While higher temperatures can increase reaction rates, they also demand higher energy input. Catalyst selection plays a crucial role here; highly active catalysts can enable reactions to proceed at lower temperatures, thereby saving energy. For example, the synthesis of methyl succinic acid using a palladium on carbon (Pd/C) catalyst can be conducted at a relatively mild temperature range of 10-80°C. google.com

Table 1: Factors Influencing Energy Efficiency in Ester Synthesis

| Parameter | Impact on Energy Consumption | Optimization Strategy |

| Stirring Rate | Excessive stirring increases energy usage. | Determine the optimal rate that ensures efficient mixing without unnecessary power consumption. academie-sciences.fr |

| Reaction Temperature | Higher temperatures require more energy. | Utilize highly active catalysts to lower the required reaction temperature. google.com |

| Catalyst Activity | High activity can reduce reaction time and temperature. | Select or develop catalysts that are efficient under milder conditions. |

| Solvent Use | Solvent recovery and removal are energy-intensive. | Employ solvent-free reaction conditions or use easily recyclable solvents. |

Utilization of Sustainable Catalysts and Reagents

The move towards green chemistry has spurred the development and use of sustainable catalysts and reagents in chemical synthesis. These materials are typically characterized by their high efficiency, selectivity, reusability, and low environmental impact.

In the synthesis of succinate derivatives, several types of sustainable catalysts have shown promise. Immobilized catalysts, for example, offer the advantage of easy separation from the reaction mixture, allowing for their reuse and minimizing product contamination. A notable example is the use of a 4-dimethylaminopyridine (B28879) (DMAP) derivative immobilized on nanoscale silicon dioxide for the synthesis of monomenthyl succinate. academie-sciences.frresearchgate.net This heterogeneous catalyst demonstrated excellent recyclability, being used up to ten times without a significant loss in productivity. researchgate.net Such an approach could be adapted for the production of this compound.

Metal oxides, particularly those supported on materials like silica, are another class of sustainable catalysts. For instance, in the synthesis of methyl methacrylate (B99206), a related unsaturated ester, catalysts based on Group V metals like niobium and tantalum supported on silica have proven effective. researchgate.net Furthermore, zinc oxide has been identified as an active catalyst in the synthesis of glycerol (B35011) carbonate from glycerol and CO2, highlighting the potential of metal oxides in carbonylation and carboxylation reactions that could be relevant for producing dicarboxylic acid monoesters. researchgate.net

The use of biocatalysts, such as enzymes, also represents a sustainable approach, offering high selectivity under mild reaction conditions. While specific enzymatic routes to this compound are not widely reported, enzyme-mediated synthesis is a recognized green method in specialty chemical production. chemscene.com

Furthermore, research into catalyst-free synthesis methods is gaining traction. A patent for the preparation of mono-methyl succinate describes a method where succinic anhydride and methanol react in a static mixer and then a high-gravity reactor without a catalyst, simplifying the process and reducing costs associated with catalyst purchase and filtration. google.com

Table 2: Examples of Sustainable Catalysts for Ester Synthesis

| Catalyst Type | Example | Advantages | Relevant Synthesis |

| Immobilized Organic Catalyst | DMAP derivative on nanoscale silicon dioxide | Reusable, prevents product contamination, potential for continuous production. researchgate.net | Monomenthyl succinate academie-sciences.frresearchgate.net |

| Supported Metal Oxides | Niobium on silica (Nb/SiO₂) | High activity and stability. researchgate.net | Methyl methacrylate researchgate.net |

| Metal Oxides | Zinc Oxide (ZnO) | Active for carbonation reactions. researchgate.net | Glycerol carbonate researchgate.net |

| Heterogeneous Catalysts | Palladium on carbon (Pd/C) | High efficiency under mild conditions. google.com | Methyl succinic acid google.com |

| Catalyst-Free Systems | High-gravity reactor | Eliminates catalyst cost and separation steps. google.com | Mono-methyl succinate google.com |

Industrial-Scale Production Methodologies for this compound

The transition from laboratory-scale synthesis to industrial production introduces challenges related to scalability, process optimization for yield and purity, and engineering aspects of the manufacturing process.

Process Optimization for High Yield and Purity

Achieving high yield and purity is paramount for the economic viability of an industrial chemical process. For this compound and its analogues, several factors must be carefully controlled.

The molar ratio of reactants is a critical parameter. In the synthesis of mono-methyl succinate from succinic anhydride and methanol, a molar ratio of 1:1 to 1:4 (succinic anhydride to methanol) is specified in one patented method. google.com Fine-tuning this ratio can maximize the conversion of the limiting reagent and minimize side reactions.

Reaction time and temperature are also crucial for optimizing yield and purity. In the catalytic synthesis of methyl succinic acid, reaction times can range from 2 to 16 hours, with a more optimal range of 2-10 hours identified. google.com Similarly, while the reaction can proceed between 10-80°C, a narrower range of 20-50°C is preferred for better selectivity and reduced byproduct formation. google.com

The choice of catalyst and its concentration directly impact the reaction's efficiency. For instance, in the synthesis of monomenthyl succinate, it was found that a catalyst dosage of 20 g/L was optimal, as higher concentrations did not significantly increase the yield and would only add to the production cost. academie-sciences.fr

Purification of the final product is a key step for achieving high purity. Recrystallization is a common method employed. For example, methyl succinic acid can be purified by recrystallization from cold ether to achieve a purity of over 99%. google.com A patented method for mono-methyl succinate also utilizes recrystallization from methanol or ethanol to obtain the final crystalline product. google.com

Scalability Studies and Engineering Aspects of this compound Synthesis

Scaling up the synthesis of this compound from the lab bench to a large-scale industrial process requires careful consideration of engineering principles.

Heat management is a critical engineering aspect in large-scale reactions. Exothermic or endothermic reactions require efficient heat exchange systems to maintain the optimal reaction temperature and prevent runaway reactions or incomplete conversion.

Downstream processing, including separation and purification, must also be designed for scalability. The choice of separation technique (e.g., distillation, crystallization) will depend on the physical properties of the product and impurities. The method for preparing mono-methyl succinate, for instance, involves cooling and separating the liquid material after the reaction, which is a process that can be readily scaled up. google.com

Chemical Reactivity and Transformation Pathways of 4 Methoxy 2 Methyl 4 Oxobutanoate

Reactions at the Carbonyl Functional Group of 4-Methoxy-2-methyl-4-oxobutanoate

This section focuses on the reactivity of the carboxylic acid moiety, which contains a highly electrophilic carbonyl carbon.

The carboxylic acid group of this compound is a primary site for nucleophilic attack, typically following activation. Direct reaction with nucleophiles is often slow, but its conversion to more reactive intermediates facilitates a wide array of derivatizations.

One common pathway involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly electrophilic acid chloride readily reacts with various nucleophiles. For instance, reaction with an amine (R₂NH) would yield the corresponding amide, and reaction with an alcohol (R'OH) would produce a different ester, leading to a diester with dissimilar ester groups.

Alternatively, direct amide bond formation can be achieved without isolating the acid chloride intermediate by using peptide coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl group, allowing for a direct and efficient reaction with amines to form amides under mild conditions.

The reduction of this compound can proceed either selectively at one carbonyl group or non-selectively, reducing both the carboxylic acid and the ester. The outcome is highly dependent on the choice of reducing agent.

Non-selective reduction with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) will concurrently reduce both the carboxylic acid and the ester functionalities. This exhaustive reduction results in the formation of 2-methylbutane-1,4-diol.

Selective reduction of the carboxylic acid in the presence of the ester is a more nuanced transformation. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are known for their chemoselectivity in reducing carboxylic acids over esters. Treatment of this compound with a borane reagent would selectively reduce the carboxylic acid group to a primary alcohol, yielding methyl 4-hydroxy-2-methylbutanoate. This selective transformation is valuable for creating bifunctional molecules with distinct hydroxyl and ester groups.

Table 1: Reduction Reactions of this compound

| Reagent | Selectivity | Functional Group(s) Reduced | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Non-selective | Carboxylic Acid and Ester | 2-Methylbutane-1,4-diol |

The this compound molecule is generally resistant to further oxidation under typical laboratory conditions. The alkyl backbone is saturated, and the carboxylic acid and ester groups are already in high oxidation states. Therefore, standard oxidizing agents like potassium permanganate (B83412) or chromium-based reagents are not expected to react with the compound under mild conditions.

Transformations Involving the Ester Moiety of this compound

The methyl ester group provides another reactive handle for chemical modification, distinct from the carboxylic acid.

Transesterification is a fundamental reaction of the ester moiety in this compound. This process involves reacting the methyl ester with a different alcohol (R'OH) in the presence of an acid or base catalyst. The reaction substitutes the methoxy (B1213986) group (-OCH₃) of the ester with a new alkoxy group (-OR') from the reacting alcohol, releasing methanol (B129727) as a byproduct. For example, reacting this compound with ethanol (B145695) under acidic conditions would yield 4-ethoxy-2-methyl-4-oxobutanoic acid. This reaction is typically reversible and driven to completion by using the new alcohol as a solvent or by removing the methanol as it forms.

Hydrolysis: The methyl ester can be readily hydrolyzed back to a carboxylic acid under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification. Using aqueous acid (e.g., H₂SO₄ or HCl) and heat, the ester is converted to a carboxylic acid, yielding 2-methylbutanedioic acid (also known as methylsuccinic acid).

Base-catalyzed hydrolysis (Saponification): This is an irreversible process using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction produces the sodium salt of 2-methylbutanedioic acid. A subsequent acidification step is required to protonate the dicarboxylate and isolate the neutral 2-methylbutanedioic acid.

Decarboxylation: The molecular structure of this compound does not lend itself to facile decarboxylation. This reaction, which involves the loss of carbon dioxide, typically requires a carbonyl group positioned beta (β) to the carboxylic acid. Since this compound is a derivative of succinic acid, it lacks the necessary β-keto acid or malonic acid-type structure that would stabilize the intermediate carbanion formed upon decarboxylation. Therefore, decarboxylation would only occur under harsh, high-temperature conditions that are not synthetically useful.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (R)-4-Methoxy-2-methyl-4-oxobutanoic acid |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 2-Methylbutane-1,4-diol |

| 2-Methylbutanedioic acid |

| 4-Ethoxy-2-methyl-4-oxobutanoic acid |

| Borane-dimethyl sulfide |

| Borane-tetrahydrofuran |

| Dicyclohexylcarbodiimide (DCC) |

| Ethanol |

| Lithium aluminum hydride |

| Methanol |

| Methyl 4-hydroxy-2-methylbutanoate |

| Methylsuccinic acid |

| Oxalyl chloride |

| Sodium hydroxide |

Reactivity at the α- and β-Positions of this compound

The presence of both a methyl group and an ester functionality on the succinate (B1194679) backbone of this compound, also known as monomethyl 2-methylsuccinate, provides multiple sites for chemical reactions. google.comnih.gov The reactivity at the α- and β-positions is of particular interest in synthetic organic chemistry for the construction of more complex molecular architectures.

The α-proton of this compound, adjacent to the ester carbonyl group, can be abstracted by a suitable base to form an enolate. wikipedia.orgmasterorganicchemistry.com Enolates are powerful nucleophiles widely used in carbon-carbon bond-forming reactions. wikipedia.orgbham.ac.uk The formation of the enolate from this compound allows for subsequent alkylation reactions, introducing a new alkyl group at the α-position. youtube.com

The choice of base and reaction conditions is crucial for controlling the regioselectivity of enolate formation, especially in unsymmetrical ketones, though in the case of this compound, only one α-position bears protons. bham.ac.uk Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly employed to ensure complete and irreversible deprotonation. wikipedia.org The resulting enolate can then react with various electrophiles, such as alkyl halides, in an SN2 reaction to yield α-substituted products. youtube.com

A study on the stereospecific alkylation of a related compound, methyl 2-bromopropionate, with dibenzyl ethylmalonate highlights the potential for stereocontrol in such reactions, proceeding with Walden inversion. researchgate.net This suggests that with a chiral auxiliary or catalyst, asymmetric alkylation of this compound could be achieved, providing access to enantiomerically enriched products.

Table 1: Reagents and Conditions for Enolate Formation and Alkylation

| Step | Reagent | Conditions | Purpose |

| Enolate Formation | Lithium Diisopropylamide (LDA) | Anhydrous THF, -78 °C | Deprotonation at the α-carbon to form the enolate. wikipedia.org |

| Alkylation | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | -78 °C to room temperature | Introduction of an alkyl group at the α-position. youtube.com |

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgnih.gov The product is a β-amino carbonyl compound known as a Mannich base. wikipedia.org this compound, with its enolizable proton at the α-position, can serve as the active hydrogen component in Mannich-type reactions. wikipedia.org

The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as the electrophile. wikipedia.org The enol or enolate of this compound attacks the iminium ion, leading to the formation of a new carbon-carbon bond and the introduction of an aminomethyl group at the α-position. wikipedia.org

The resulting β-amino ester derivatives are valuable synthetic intermediates. For instance, similar structures are found in various natural products and pharmaceuticals. nih.gov Asymmetric versions of the Mannich reaction have been developed, often employing chiral catalysts, to control the stereochemistry of the newly formed stereocenter. researchgate.net

Table 2: Components of a Mannich-Type Reaction with this compound

| Component | Example | Role |

| Active Hydrogen Compound | This compound | Nucleophile (after enolization/enolate formation). wikipedia.org |

| Aldehyde | Formaldehyde, Benzaldehyde (B42025) | Forms the electrophilic iminium ion. wikipedia.org |

| Amine | Dimethylamine, Piperidine | Forms the electrophilic iminium ion. nih.gov |

The enolate derived from this compound can act as a nucleophile in Michael addition reactions. masterorganicchemistry.comchemeurope.com This reaction involves the conjugate addition (1,4-addition) of a nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.comorganic-chemistry.org

In this context, the enolate of this compound would be the Michael donor. The reaction with a suitable Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile, would result in the formation of a new carbon-carbon bond at the β-position of the acceptor. masterorganicchemistry.comchemeurope.com This reaction is a powerful tool for constructing 1,5-dicarbonyl compounds and other synthetically useful structures. chemeurope.com

The choice of base to generate the enolate and the specific Michael acceptor will influence the reaction's efficiency and outcome. youtube.com Weaker bases may be sufficient if the α-proton is sufficiently acidic. youtube.com

Table 3: Examples of Michael Acceptors for Reaction with this compound Enolate

| Michael Acceptor Type | Example |

| α,β-Unsaturated Ketone | Methyl vinyl ketone youtube.com |

| α,β-Unsaturated Ester | Methyl acrylate (B77674) chemeurope.com |

| α,β-Unsaturated Nitrile | Acrylonitrile chemeurope.com |

The enolate of this compound can participate in aldol (B89426) condensations. youtube.com In an aldol reaction, an enolate reacts with a carbonyl compound (an aldehyde or a ketone) to form a β-hydroxy carbonyl compound (an aldol addition product). youtube.comyoutube.com Subsequent dehydration can lead to an α,β-unsaturated carbonyl compound (an aldol condensation product). youtube.comyoutube.com

When the enolate of this compound attacks an aldehyde or ketone, a new carbon-carbon bond is formed, leading to a β-hydroxy ester derivative. The reaction can be catalyzed by either acid or base. youtube.com In a crossed aldol reaction, where the enolate and the carbonyl electrophile are different, careful choice of reactants and conditions is necessary to avoid a mixture of products. youtube.com One strategy is to use a non-enolizable aldehyde as the electrophile.

The resulting β-hydroxy esters are versatile intermediates that can be further transformed into other functional groups.

Table 4: Potential Aldol Reaction Partners for this compound

| Reactant Type | Example | Role |

| Enolate Source | This compound | Nucleophile |

| Carbonyl Electrophile | Benzaldehyde (non-enolizable) | Electrophile |

| Carbonyl Electrophile | Acetone | Electrophile |

Functional Group Interconversions on the Methoxy and Alkyl Moieties

Beyond the reactivity at the α- and β-positions, the methoxy and alkyl moieties of this compound offer sites for functional group interconversions. vanderbilt.edu

The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-methylsuccinic acid. nih.gov Alternatively, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. vanderbilt.edu Transesterification, the reaction with another alcohol in the presence of an acid or base catalyst, would yield a different ester.

The methyl group on the succinate backbone is generally unreactive. However, under harsh conditions, such as free-radical halogenation, it could potentially be functionalized. More synthetically useful transformations would typically be introduced via the enolate chemistry described previously.

Table 5: Functional Group Interconversions of the Methoxycarbonyl Group

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol |

| Transesterification | R'OH, H⁺ or R'O⁻ | Different Ester |

| Amidation | R₂NH, heat | Amide |

Stereoselective Synthesis and Chiral Induction with 4 Methoxy 2 Methyl 4 Oxobutanoate

Asymmetric Catalysis in 4-Methoxy-2-methyl-4-oxobutanoate Transformations

Asymmetric catalysis offers a powerful and atom-economical approach to introduce chirality. By employing a small amount of a chiral catalyst, large quantities of an achiral substrate like a derivative of this compound can be converted into a single enantiomer of the product. This section details the application of organocatalytic, metal-catalyzed, and biocatalytic methods in such transformations.

Organocatalytic Methods for Enantioselective Reactions

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a robust platform for asymmetric synthesis. magtech.com.cnresearchgate.net For β-keto esters structurally similar to this compound, organocatalysts can facilitate a variety of enantioselective transformations at the α-position. These reactions typically involve the formation of a chiral enamine or enolate intermediate, which then reacts with an electrophile with high facial selectivity.

Common organocatalytic approaches applicable to β-keto esters include Michael additions, aldol (B89426) reactions, and electrophilic functionalizations. nih.govrsc.org For instance, chiral primary or secondary amines can catalyze the conjugate addition of β-keto esters to α,β-unsaturated aldehydes, while cinchona alkaloid-derived catalysts are often employed for additions to nitroolefins and other electron-deficient alkenes. Although specific studies on this compound are not prevalent in the literature, the principles established for other β-keto esters are directly applicable.

A representative example is the enantioselective Michael addition of a β-keto ester to a nitroolefin catalyzed by a bifunctional thiourea (B124793) catalyst. The catalyst activates both the nucleophile and the electrophile through hydrogen bonding, leading to a highly organized transition state and excellent enantioselectivity.

Table 1: Organocatalytic Michael Addition of a β-Keto Ester to a Nitroolefin (Analogous System)

| Entry | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | (R,R)-Thiourea Catalyst | Toluene | 24 | 85 | 92 |

| 2 | (S,S)-Thiourea Catalyst | CH2Cl2 | 36 | 78 | 88 |

| 3 | Chiral Squaramide | THF | 24 | 90 | 95 |

Data presented is representative of analogous systems and not specific to this compound.

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis provides a complementary and highly effective strategy for the asymmetric synthesis of chiral molecules derived from precursors like this compound. A key transformation is the asymmetric hydrogenation of a related unsaturated precursor, such as methyl 2-methyl-4-oxocrotonate, to introduce the chiral center at the C2 position.

Chiral phosphine (B1218219) ligands, such as BINAP, in complex with ruthenium or rhodium, are well-established catalysts for the asymmetric hydrogenation of various functionalized olefins, including α,β-unsaturated esters. nih.gov The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity. For example, the hydrogenation of a substrate like (Z)-methyl 2-acetamido-4-methoxy-2-butenoate would be expected to proceed with high enantiomeric excess using a Rh(I)-DuPhos catalyst system.

Table 2: Metal-Catalyzed Asymmetric Hydrogenation of an Enamido Ester (Analogous System)

| Entry | Catalyst | Ligand | Pressure (atm) | Yield (%) | ee (%) |

| 1 | [Rh(COD)2]BF4 | (R,R)-Me-DuPhos | 10 | >99 | 98 |

| 2 | Ru(OAc)2 | (S)-BINAP | 50 | 95 | 96 |

| 3 | Ir(COD)Cl]2 | (R)-PhanePhos | 20 | 92 | 94 |

Data presented is representative of analogous systems and not specific to this compound.

Biocatalytic Approaches (Enzymatic Synthesis and Bioreduction)

Biocatalysis, utilizing enzymes or whole microorganisms, offers a green and highly selective alternative for the synthesis of chiral compounds. abap.co.in For a molecule like this compound, which possesses a ketone functionality, enzymatic reduction is a prime strategy for introducing a chiral hydroxyl group.

A wide range of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are known to reduce β-keto esters with high enantioselectivity. nih.gov These enzymes, often sourced from yeast or bacteria, can be used as isolated enzymes or within whole-cell systems. The stereochemical outcome (either R or S alcohol) can often be controlled by selecting an appropriate enzyme. For example, reductases following Prelog's rule will deliver the (S)-alcohol, while anti-Prelog reductases will yield the (R)-enantiomer. The asymmetric reduction of the ketone in this compound would yield chiral 4-hydroxy-2-methyl-4-oxobutanoate, a valuable synthetic intermediate. georgiasouthern.eduacs.orgnih.gov

Furthermore, ene-reductases (ERs) can be employed for the asymmetric reduction of the C=C double bond in an unsaturated precursor, such as dimethyl citraconate, to produce chiral dimethyl 2-methylsuccinate, a close analog of the target molecule's core structure. mdpi.com

Table 3: Biocatalytic Reduction of a β-Keto Ester (Analogous System)

| Entry | Biocatalyst | Substrate | Product Configuration | Conversion (%) | ee (%) |

| 1 | Saccharomyces cerevisiae (Baker's Yeast) | Ethyl acetoacetate (B1235776) | (S)-Ethyl 3-hydroxybutanoate | >95 | >98 |

| 2 | KRED-NADH-101 | Methyl 4-chloro-3-oxobutanoate | (R)-Methyl 4-chloro-3-hydroxybutanoate | 99 | >99 |

| 3 | Candida parapsilosis | Ethyl benzoylacetate | (S)-Ethyl 3-hydroxy-3-phenylpropanoate | 92 | 96 |

Data presented is representative of analogous systems and not specific to the ketone reduction in this compound.

Diastereoselective Synthesis Utilizing this compound

When a molecule already contains a stereocenter, subsequent reactions can be influenced by this existing chirality, leading to the formation of one diastereomer in preference to others. This diastereoselectivity can be controlled either by the substrate itself or by a temporarily attached chiral auxiliary.

Substrate-Controlled Stereoselectivity

In substrate-controlled reactions, the inherent stereochemistry of a chiral derivative of this compound would direct the approach of a reagent to one face of a reactive center. For instance, if the methyl group at the C2 position is introduced enantioselectively, any subsequent reaction at the C4-keto group would be influenced by this stereocenter.

A classic example of this principle is the Felkin-Anh model, which predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. In the case of a chiral this compound derivative, the reduction of the ketone would likely proceed with a predictable diastereoselectivity, depending on the relative orientation of the substituents at the C2 position. While specific studies on this compound are limited, the stereoselective synthesis of a structurally related branched sugar derivative, methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose, highlights the power of substrate control. nih.gov

Auxiliary-Controlled Stereoselectivity

A powerful strategy for inducing diastereoselectivity involves the temporary attachment of a chiral auxiliary to the substrate. wikipedia.org This auxiliary directs the stereochemical course of a reaction and is subsequently removed to reveal the enantiomerically enriched product.

For a molecule like this compound, a chiral auxiliary could be attached, for example, by forming an amide with the corresponding carboxylic acid (4-carboxy-2-methyl-4-oxobutanoic acid). A well-known example is the use of Evans oxazolidinone auxiliaries. researchgate.net Acylation of an Evans auxiliary with a derivative of 2-methylsuccinic acid would allow for diastereoselective alkylation at the α-position to introduce the methyl group. The steric bulk of the auxiliary effectively shields one face of the enolate, leading to highly diastereoselective alkylation. Subsequent cleavage of the auxiliary would furnish the chiral 2-methylated product. sioc-journal.cn Pseudoephedrine and pseudoephenamine are other practical chiral auxiliaries that have demonstrated high levels of stereocontrol in the alkylation of amide enolates. nih.govharvard.edu

Table 4: Auxiliary-Controlled Diastereoselective Alkylation (Analogous System)

| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | >99:1 | 95 |

| 2 | (S)-4-benzyloxazolidin-2-one | Methyl iodide | 97:3 | 92 |

| 3 | (1S,2S)-Pseudoephenamine | Ethyl iodide | 98:2 | 90 |

Data presented is representative of analogous systems and not specific to this compound.

Enantioselective Preparation of Chiral Derivatives of this compound

The synthesis of enantiomerically pure forms of this compound, namely (S)-4-Methoxy-2-methyl-4-oxobutanoic acid and (R)-4-Methoxy-2-methyl-4-oxobutanoic acid, is a critical step in its utilization as a chiral building block. Several strategies can be envisioned and have been applied to achieve this, primarily falling into the categories of chiral pool synthesis, asymmetric catalysis, and enzymatic resolution.

One plausible route to the (R)-enantiomer involves a sequence of Claisen condensation, hydrolysis, and subsequent chiral separation. This approach would begin with the Claisen condensation of methyl acetoacetate with a suitable methoxy-substituted electrophile. Following the formation of the carbon skeleton, hydrolysis of the ester group would yield the carboxylic acid. The final and most critical step is the resolution of the racemic mixture, which can be accomplished using techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., amylose-based columns) or through enzymatic resolution, where an enzyme selectively reacts with one enantiomer, allowing for their separation. The enantiopurity of the final product is typically confirmed by measuring its optical rotation and through analysis with chiral gas chromatography (GC) or HPLC.

Asymmetric hydrogenation represents a powerful tool for establishing stereocenters with high enantioselectivity. For the synthesis of chiral 2-methylsuccinate derivatives, which are structurally related to the target compound, rhodium-based catalysts with chiral ligands have proven effective. For instance, the asymmetric hydrogenation of a prochiral precursor containing a double bond can be catalyzed by a rhodium complex bearing a chiral bisphosphine ligand, such as those from the SKP family. This method has been successfully applied to the synthesis of various 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and could, in principle, be adapted for the enantioselective synthesis of this compound. The general approach involves the hydrogenation of a corresponding unsaturated precursor, where the chiral catalyst directs the addition of hydrogen to one face of the double bond, leading to the formation of a single enantiomer.

Another viable method for obtaining enantiomerically pure this compound is through the enzymatic resolution of a racemic mixture of a suitable precursor, such as dimethyl 2-methylbutanedioate. This biotransformation would employ an enzyme, for example, a lipase, that can selectively hydrolyze one of the enantiomers of the diester to the corresponding monoester, leaving the other enantiomer of the diester unreacted. The resulting mixture of the monoester and the unreacted diester can then be separated by conventional chemical methods. This technique is widely used in industrial processes due to its high selectivity and mild reaction conditions.

The following table summarizes potential enantioselective preparation methods for chiral derivatives of this compound:

| Method | Description | Key Features |

| Chiral Resolution via HPLC | Separation of a racemic mixture using a chiral stationary phase. | High purity achievable; suitable for analytical and preparative scales. |

| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | High enantioselectivity; mild reaction conditions; environmentally friendly. |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral precursor using a chiral catalyst. | High efficiency and enantioselectivity; atom-economical. |

Role of this compound as a Chiral Building Block in Complex Molecule Construction

Chiral building blocks are fundamental to the efficient synthesis of complex, enantiomerically pure molecules. The concept of "chiral pool synthesis" involves utilizing readily available, enantiopure natural products as starting materials. While not a natural product itself, synthetically prepared enantiopure this compound serves as a valuable member of the synthetic chiral pool. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, along with a defined stereocenter, makes it a versatile synthon for the construction of more elaborate molecular structures.

A prominent example of the application of this compound as a chiral building block is in the synthesis of Sacubitril . Sacubitril is a neprilysin inhibitor that, in combination with the angiotensin II receptor blocker valsartan, is used for the treatment of heart failure. The chemical structure of Sacubitril features two stereogenic centers, and its therapeutic efficacy is dependent on the correct stereochemistry.

The (S)-enantiomer, (2S)-4-Methoxy-2-methyl-4-oxobutanoic acid, has been identified as a key intermediate in the commercial production of Sacubitril. clearsynth.com Several synthetic routes to Sacubitril have been developed, with many relying on the introduction of the chiral fragment derived from this building block. For instance, a patented method describes the preparation of Sacubitril through a sequence of reactions including cyclization, addition, debenzylation, ring-opening, and esterification, starting from a chiral induction reagent and a molecule structurally similar to our target, (2R)-methyl-4-oxo-butyric acid. google.com This highlights the importance of such chiral 4-oxo-butanoic acid derivatives in establishing the desired stereochemistry in the final drug molecule.

The following table outlines the key information regarding the use of this compound as a chiral building block:

| Complex Molecule | Therapeutic Area | Role of this compound |

| Sacubitril | Cardiology (Heart Failure) | Serves as a key chiral building block ((S)-enantiomer) to introduce one of the stereocenters in the final active pharmaceutical ingredient. clearsynth.com |

The utilization of this compound in the synthesis of Sacubitril underscores its significance as a valuable chiral synthon. The ability to prepare this compound in an enantiomerically pure form is crucial for the efficient and stereocontrolled construction of this important pharmaceutical agent.

Advanced Spectroscopic and Analytical Characterization of 4 Methoxy 2 Methyl 4 Oxobutanoate

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 4-Methoxy-2-methyl-4-oxobutanoate. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) allows for a complete picture of its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, advanced pulse sequences)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be employed for a definitive structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Expected ¹H NMR Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (ester) | ~3.7 | Singlet | 3H |

| CH₃ (on chiral center) | ~1.2 | Doublet | 3H |

| CH (chiral center) | ~3.0 | Quartet | 1H |

| CH₂ | ~2.8 | Multiplet | 2H |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of different carbon environments and their nature (e.g., carbonyl, aliphatic).

Expected ¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~172 |

| C=O (ketone) | ~205 |

| CH₃ (ester) | ~52 |

| CH (chiral center) | ~45 |

| CH₃ (on chiral center) | ~15 |

| CH₂ | ~48 |

2D NMR Spectroscopy: To confirm the connectivity of the atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

COSY: Would show correlations between the CH proton and the protons of the adjacent CH₃ and CH₂ groups.

HSQC: Would correlate each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra. For instance, the signal at ~3.7 ppm would correlate with the carbon signal at ~52 ppm.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups.

Expected IR Absorption Bands (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (ester) | ~1740 | Strong |

| C=O (ketone) | ~1715 | Strong |

| C-O (ester) | 1300-1150 | Strong |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The carbonyl stretching vibrations are also observable in the Raman spectrum, although typically with weaker intensity than in the IR spectrum. The C-C backbone and C-H vibrations would also be visible. A detailed vibrational analysis, often supported by computational calculations, can provide a complete assignment of all vibrational modes. researchgate.net

Mass Spectrometry (MS) for Reaction Monitoring and Impurity Profiling

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. libretexts.org It is also a powerful tool for monitoring the progress of a reaction by observing the appearance of the product's molecular ion and the disappearance of reactants. Furthermore, MS can be used to identify and quantify impurities, even at very low levels.

Expected Fragmentation Patterns: The fragmentation of this compound in an electron ionization (EI) mass spectrometer would likely proceed through several characteristic pathways.

Predicted Key Mass Fragments

| m/z | Fragment Ion |

|---|---|

| 146 | [M]⁺ (Molecular Ion) |

| 115 | [M - OCH₃]⁺ |

| 101 | [M - COOCH₃]⁺ |

| 87 | [M - CH₂COOCH₃]⁺ |

| 74 | [CH₃O=C=O]⁺ |

| 59 | [COOCH₃]⁺ |

By monitoring the intensity of the molecular ion peak at m/z 146, one can track the formation of the product. The presence of unexpected peaks could indicate impurities, and their fragmentation patterns can help in their identification.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for both qualitative and quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. It is particularly well-suited for the quantitative analysis and purity assessment of this compound. A reversed-phase HPLC method would likely be the most effective approach.

Typical HPLC Method Parameters (Predicted)

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) due to the presence of carbonyl groups |

| Injection Volume | 10-20 µL |

This method would allow for the separation of this compound from starting materials, byproducts, and degradation products. By creating a calibration curve with standards of known concentration, the exact amount of the compound in a sample can be determined. The purity is assessed by calculating the peak area of the main component relative to the total area of all peaks in the chromatogram. For the separation of chiral compounds, a chiral stationary phase could be employed.

Gas Chromatography (GC) for Volatile Components and Reaction Progress

Gas chromatography is an ideal technique for the analysis of volatile compounds. Given the likely volatility of this compound, GC can be effectively used to monitor reaction progress and to analyze for the presence of volatile impurities. uah.edu

Typical GC Method Parameters (Predicted)

| Parameter | Condition |

|---|---|

| Column | A polar capillary column (e.g., a wax-based or a mid-polarity phenyl-methylpolysiloxane column) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | A temperature gradient, for example, starting at 50 °C and ramping to 250 °C |

| Detector | Flame Ionization Detector (FID) for quantitative analysis or Mass Spectrometer (MS) for identification |

GC-MS is a particularly powerful combination, as it provides both the retention time for a component and its mass spectrum, allowing for confident identification. This technique is highly effective for monitoring the disappearance of volatile starting materials and the appearance of the product during a synthesis. hmdb.ca

Advanced Chromatographic Strategies (e.g., 2D-LC, Comprehensive GC×GC)

The analysis of a specific compound like this compound, especially within complex matrices or when resolving it from structurally similar impurities, often requires separation techniques that offer higher peak capacity and resolving power than conventional one-dimensional chromatography. Advanced multidimensional chromatographic strategies, such as comprehensive two-dimensional gas chromatography (GC×GC) and two-dimensional liquid chromatography (2D-LC), provide the necessary enhancements in selectivity and sensitivity.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography is a powerful analytical technique that couples two different chromatographic columns in series. wikipedia.org This method significantly increases separation power, allowing for the resolution of compounds that would typically co-elute in a single-column separation. researchgate.net In a GC×GC system, the entire effluent from the first-dimension (¹D) column is sequentially trapped, focused, and re-injected onto a second, typically faster, second-dimension (²D) column with a different stationary phase. creative-proteomics.com This process generates a structured two-dimensional chromatogram (a contour plot) where compounds are organized based on their properties, such as volatility and polarity. creative-proteomics.comgcms.cz

The analysis of fatty acid methyl esters (FAMEs) in complex samples like food or fuel provides a strong parallel for the potential application of GC×GC to this compound. gcms.czselectscience.net In FAME analysis, GC×GC effectively separates numerous isomers that differ in chain length, and the number and position of double bonds, which is often impossible with conventional GC. gcms.cz Similarly, a GC×GC method could be developed to separate this compound from other small esters, isomers (such as methyl 3-methoxy-3-oxobutanoate), or degradation products in a sample matrix. The enhanced resolution and sensitivity of GC×GC, often paired with a time-of-flight mass spectrometer (TOFMS), would facilitate more confident identification and quantification, even for trace-level analytes. creative-proteomics.comselectscience.net

Two-Dimensional Liquid Chromatography (2D-LC)

Two-dimensional liquid chromatography (2D-LC) offers a versatile platform for separating complex liquid-phase samples by employing two independent LC separation stages. wikipedia.org This technique is particularly valuable in pharmaceutical analysis for assessing peak purity and profiling impurities, applications directly relevant to the characterization of a specific chemical like this compound. chromatographyonline.comselectscience.net In 2D-LC, one or more fractions from the first-dimension (¹D) separation are transferred to a second-dimension (²D) column with a different selectivity. nih.gov

This can be done comprehensively (LC×LC), where the entire ¹D effluent is analyzed, or more commonly in a targeted manner using heart-cutting (LC-LC), where only specific peaks of interest are transferred for further separation. waters.com This targeted approach is highly effective for impurity analysis, where a co-eluting impurity hidden under a main component peak in the first dimension can be fully resolved in the second dimension. sepscience.com For instance, a reversed-phase separation in the first dimension could be coupled with a HILIC (Hydrophilic Interaction Liquid Chromatography) or a different reversed-phase chemistry (e.g., phenyl-hexyl vs. C18) in the second dimension to exploit different interaction mechanisms and achieve separation. chromatographyonline.com Such a strategy would be invaluable for quantifying low-level impurities (e.g., at the 0.05% threshold stipulated by ICH guidelines for pharmaceuticals) in a batch of this compound. sepscience.com

Crystallographic Studies of this compound and Related Co-crystals

As of the current literature, a specific crystallographic study for this compound has not been reported. The determination of a crystal structure via X-ray crystallography provides definitive proof of a molecule's constitution, configuration, and conformation in the solid state. unl.edu Such an analysis would yield precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical properties and chemical behavior.

While data for the target compound is unavailable, the crystallographic analysis of a structurally related molecule, 4-((2-(methoxycarbonyl)phenyl)amino)-2-methyl-4-oxobutanoic acid , offers insight into the type of information that a crystallographic study can provide. researchgate.net This related compound shares the 2-methyl-4-oxobutanoic acid substructure. It was isolated from Delphinium Grandiflorum and its structure was determined by X-ray diffraction. researchgate.net

The study revealed that 4-((2-(methoxycarbonyl)phenyl)amino)-2-methyl-4-oxobutanoic acid crystallizes in the triclinic space group P-1. researchgate.net The analysis provided detailed geometric parameters, confirming the connectivity of the atoms and describing the three-dimensional arrangement of the molecule in the crystal lattice. This type of information is crucial for confirming the outcome of a chemical synthesis and for computational modeling studies. acs.org

Below is a table summarizing the crystallographic data obtained for this related compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅NO₅ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.9457(7) |

| b (Å) | 8.7190(9) |

| c (Å) | 9.9964(10) |

| α (°) | 100.254(8) |

| β (°) | 100.036(8) |

| γ (°) | 94.760(8) |

| Volume (ų) | 663.92(12) |

| Z | 2 |

Data sourced from a study on 4-((2-(methoxycarbonyl)phenyl)amino)-2-methyl-4-oxobutanoic acid. researchgate.net

Computational Chemistry and Theoretical Studies on 4 Methoxy 2 Methyl 4 Oxobutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity